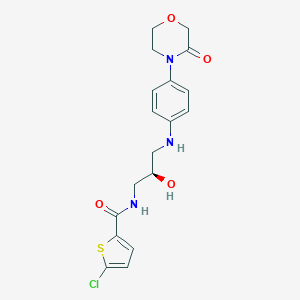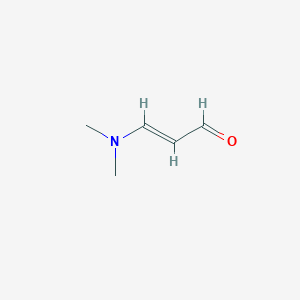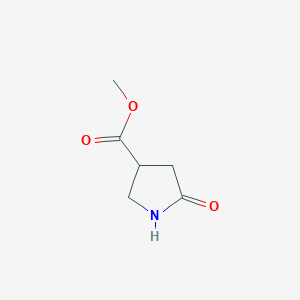
(+)-Diisopinocampheyl chloroborane
Descripción general
Descripción
Chloroborane is a compound with the molecular formula H2BCl . It’s a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The synthesis of borinic acids, which are related to chloroborane, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of chloroborane consists of one boron atom, two hydrogen atoms, and one chlorine atom .Chemical Reactions Analysis
Borinic acids, which are related to chloroborane, are used in cross-coupling reactions . An annulenic molecule containing a three-coordinate chloroborane moiety undergoes a skeletal rearrangement upon chloride abstraction, generating a three-dimensional macrocyclic molecule .Physical And Chemical Properties Analysis
Chloroborane has a molecular weight of 48.280 Da .Aplicaciones Científicas De Investigación
Asymmetric Hydroboration
Asymmetric hydroboration is an important method in the preparation of enantiomerically-enriched compounds that are necessary in many areas of chemistry . This compound is easily obtained in crystalline, solvent-free and enantiomerically pure form . It reacts readily with prochiral alkenes to give, after oxidation, alcohols in up to 82% ee .
Diastereomer Ratios Determination
The chemical shift of the Lewis-basic methoxy group is sensitive to the boron environment, making this reagent especially amenable to NMR studies in which diastereomer ratios can, in many cases, be determined before oxidation .
Kinetics Studies
This compound is also useful in kinetics studies, which are relatively easily carried out .
Diastereomerically Purified Intermediates
The dialkylchloroborane intermediates can be diastereomerically purified by recrystallization either directly, or as air-stable ethanolamine complexes, to give after oxidation alcohols in up to 99.8% ee .
Intramolecular Asymmetric Hydroborations
The chloro group is easily replaced by hydride in-situ, allowing for intramolecular asymmetric hydroborations with a high degree of regiochemical control that intermolecular hydroborations cannot provide .
Deuteroborations
Similarly, this compound can be used for intramolecular deuteroborations .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-YYNWCRCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920706 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Diisopinocampheyl chloroborane | |
CAS RN |
112246-73-8 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)





![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)



